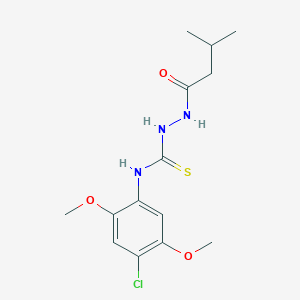
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, also known as CDMB-Hydrazone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene works by inhibiting the activity of enzymes involved in protein synthesis and degradation, leading to the accumulation of misfolded or damaged proteins within cells. This accumulation can trigger the unfolded protein response, a cellular stress response that can lead to cell death. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the activity of the proteasome, an enzyme complex involved in protein degradation, leading to the accumulation of misfolded or damaged proteins within cells. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce the unfolded protein response and apoptosis in cancer cells. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the growth of cancer cells and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has several advantages for lab experiments, including its high yield and purity, its ability to cross the blood-brain barrier, and its potential as a drug delivery system. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene. These include further studies to determine its optimal dosage and administration, its potential as a drug delivery system for specific tissues, and its potential in combination with other anticancer drugs. Additionally, further studies are needed to determine the mechanisms underlying its effects on protein synthesis and degradation, as well as its potential in other fields of scientific research.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can be synthesized through a multistep process involving the reaction of 4-chloro-2,5-dimethoxyphenylhydrazine with 3-methylbutanoyl chloride, followed by the addition of carbon disulfide and hydrazine hydrate. The resulting product is purified through recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has shown potential in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been used as a tool to study the mechanisms of protein synthesis and degradation. In pharmacology, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its potential as a drug delivery system, as it can cross the blood-brain barrier and target specific tissues.
Eigenschaften
Produktname |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide |
|---|---|
Molekularformel |
C14H20ClN3O3S |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H20ClN3O3S/c1-8(2)5-13(19)17-18-14(22)16-10-7-11(20-3)9(15)6-12(10)21-4/h6-8H,5H2,1-4H3,(H,17,19)(H2,16,18,22) |
InChI-Schlüssel |
ZPLXIFFLFXTUEJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Kanonische SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)




![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)
![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)

![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)



